Methyl 4-(2,4-dichlorophenoxy)butanoate is an organic compound with the chemical formula and a molecular weight of approximately 263.117 g/mol. It is commonly known as the methyl ester of 4-(2,4-dichlorophenoxy)butanoic acid, which is primarily utilized in agricultural applications as a herbicide. This compound is significant in both scientific research and industrial applications due to its herbicidal properties and potential therapeutic uses.
Methyl 4-(2,4-dichlorophenoxy)butanoate can be synthesized from 4-(2,4-dichlorophenoxy)butanoic acid through esterification with methanol, typically in the presence of an acid catalyst such as sulfuric acid. It is also available for purchase from various chemical suppliers and is used as an analytical standard in laboratories .
The primary method for synthesizing methyl 4-(2,4-dichlorophenoxy)butanoate involves the esterification reaction between 4-(2,4-dichlorophenoxy)butanoic acid and methanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
Methyl 4-(2,4-dichlorophenoxy)butanoate features a butanoate backbone with a 2,4-dichlorophenoxy group attached at the fourth position. The structural representation can be summarized as follows:
CC(CC(=O)OC)C(=C(C)C(Cl)C(Cl))
This structure contributes to its solubility properties and biological activity.
Methyl 4-(2,4-dichlorophenoxy)butanoate can undergo several chemical reactions:
Methyl 4-(2,4-dichlorophenoxy)butanoate acts primarily as a herbicide targeting broadleaf weeds. Its mechanism involves disrupting essential biochemical pathways in these plants.
Methyl 4-(2,4-dichlorophenoxy)butanoate has several applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: